molecular formula C11H24N2O2 B1438175 Tert-butyl 3-aminopropyl(isopropyl)carbamate CAS No. 1111236-12-4

Tert-butyl 3-aminopropyl(isopropyl)carbamate

Cat. No.: B1438175
CAS No.: 1111236-12-4
M. Wt: 216.32 g/mol
InChI Key: FMJYSGLQUZZKNY-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopropyl(isopropyl)carbamate (CAS 1111236-12-4) is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C11H24N2O2 and a molecular weight of 216.32 g/mol, is characterized by its carbamate functional group protected by a tert-butyl moiety . It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the pharmaceutical and life sciences sectors . The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, making this reagent especially useful in multi-step synthetic sequences, such as the preparation of novel active pharmaceutical ingredients (APIs) and complex organic molecules . Suppliers recommend storing the product sealed in a dry environment at 2-8°C to ensure its stability . It is typically available with a purity of 99% and is packaged for industrial and laboratory use . This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6-8,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJYSGLQUZZKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655488
Record name tert-Butyl (3-aminopropyl)propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111236-12-4
Record name tert-Butyl (3-aminopropyl)propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Mixed Anhydride Method

A notable preparation method described in patent CN102020589B involves the formation of a tert-butyl carbamate derivative using a mixed acid anhydride intermediate. The key steps are:

  • Starting Material: N-BOC-D-serine or a similar Boc-protected amino acid derivative.
  • Mixed Anhydride Formation: React N-BOC-D-serine with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent at low temperature (0–5 °C).
  • Condensation: The mixed anhydride reacts with an amine (e.g., benzylamine) in anhydrous ethyl acetate, gradually warming to 10–15 °C over 2 hours.
  • Work-up: Extraction, washing with dilute hydrochloric acid and brine, solvent evaporation, and crystallization with hexane/ethyl acetate.

This method achieves high yields (~93%) and purity, suitable for scale-up synthesis of tert-butyl carbamate derivatives.

Alkylation of Boc-Protected Amines

Another approach involves alkylation of mono-Boc protected diamines with alkyl halides in polar aprotic solvents such as N,N-dimethylformamide (DMF):

  • Reagents: Mono Boc-protected diamine, potassium carbonate as base, and alkyl halide (e.g., isopropyl bromide).
  • Conditions: Heating at 120 °C for 2 hours.
  • Work-up: Extraction with ethyl acetate, washing with acidic and basic aqueous solutions, drying, and purification by silica gel chromatography.

This method allows selective introduction of the isopropyl group onto the amino propyl chain while maintaining Boc protection.

Carbamate Formation via Ethyl Bromoacetate Intermediate

A multi-step procedure involves:

  • Dissolving tert-butyl (5-aminoethyl)carbamate in tetrahydrofuran (THF) with triethylamine.
  • Addition of ethyl bromoacetate dropwise, stirring at room temperature for 16 hours.
  • Hydrolysis of the ester intermediate with sodium hydroxide.
  • Coupling with Fmoc-OSu (fluorenylmethyloxycarbonyl N-hydroxysuccinimide) to protect the amino group.
  • Purification by extraction, washing, and recrystallization.

This route yields the carbamate intermediate with good yield (77.6%) and high purity, suitable for further functionalization.

Deprotection and Final Product Isolation

For some derivatives, the tert-butyl carbamate protecting group can be removed under controlled conditions:

  • Reaction Conditions: Base-mediated deprotection at 0 to 160 °C, preferably 50 to 120 °C.
  • Reaction Time: 15 minutes to 12 hours depending on temperature and reagent amounts.
  • Monitoring: Reaction progress is monitored by gas chromatography or high-performance liquid chromatography.
  • Post-treatment: Extraction, washing, filtration, distillation, and crystallization to isolate the pure amine or its acid addition salt.

This method is applicable when the free amine form of the compound is desired.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Mixed Anhydride Condensation N-BOC-D-serine i-BuOCOCl, NMM, benzylamine, ethyl acetate, 0–15 °C 93.1 High yield, mild conditions, scalable
Alkylation in DMF Mono Boc-protected diamine Potassium carbonate, isopropyl bromide, 120 °C, 2 h ~90 Selective alkylation, requires chromatography
Ethyl Bromoacetate Intermediate tert-butyl (5-aminoethyl)carbamate Et3N, THF, ethyl bromoacetate, NaOH hydrolysis 77.6 Multi-step, good purity, suitable for further derivatization
Base-mediated Deprotection Boc-protected amine derivatives Base, 50–120 °C, 15 min–12 h Variable For removal of Boc group, monitored by HPLC

Research Findings and Notes

  • The mixed anhydride method provides a robust and high-yielding route to tert-butyl carbamate derivatives with good control over stereochemistry and purity. The use of N-methylmorpholine as a base and ethyl acetate as solvent helps maintain mild reaction conditions.
  • Alkylation in DMF with potassium carbonate is a straightforward method for introducing isopropyl groups on Boc-protected amines, but requires careful purification to remove side products.
  • The ethyl bromoacetate route is versatile, enabling further functional group transformations after carbamate formation, but involves more steps and intermediate purifications.
  • Deprotection of the Boc group is well-established, with temperature and reaction time finely tunable to avoid side reactions, and is monitored by chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminopropyl(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Synthetic Intermediate in Pharmaceutical Chemistry

Tert-butyl 3-aminopropyl(isopropyl)carbamate serves as a crucial building block in the synthesis of various pharmaceutical compounds. One notable application is its use in the synthesis of lacosamide, an anticonvulsant drug. The compound acts as an intermediate in the preparation of derivatives that enhance the efficacy and safety profiles of such drugs. The synthesis involves a series of reactions including condensation and alkylation processes that yield high purity and yield products .

Case Study: Synthesis of Lacosamide Derivatives

  • Starting Material : N-BOC-D-Serine
  • Reagents : Isobutyl chlorocarbonate, benzene methanamine
  • Process : Mixed acid anhydride formation followed by condensation in anhydrous ethyl acetate.
  • Yield : Over 90%, significantly higher than previous methods .

Applications in Organic Synthesis

The compound is utilized in various organic synthesis reactions due to its ability to undergo transformations that yield complex molecules. For instance, it has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions are essential for developing new materials and pharmaceuticals with specific functional groups .

Table 1: Summary of Organic Synthesis Applications

Reaction TypeProduct TypeKey ReagentsYield (%)
Palladium-catalyzed synthesisN-Boc-protected anilinesTert-butyl carbamate, Cs2CO3Variable
Synthesis of tetrasubstituted pyrrolesFunctionalized pyrrolesTert-butyl carbamate, aryl halidesHigh

Role in Drug Development

In addition to its synthetic utility, this compound has been investigated for its potential therapeutic applications. Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for treating various conditions, including neurological disorders. The modification of the carbamate structure can lead to compounds with improved pharmacokinetic properties .

  • Focus : Neurological disorders
  • Methodology : Synthesis of derivatives followed by biological assays.
  • Findings : Some derivatives showed promising activity against specific targets related to neuronal health.

Environmental Considerations

The synthesis processes involving this compound have been optimized to reduce environmental impact. For example, the use of low-toxicity solvents like ethyl acetate during reactions minimizes hazardous waste production. This aligns with green chemistry principles aimed at sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopropyl(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of biologically active molecules, influencing various biochemical processes. Its effects are mediated through the formation of stable carbamate bonds, which can modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include derivatives with modified substituents or additional functional groups (Table 1).

Table 1: Structural Analogs of Tert-Butyl 3-Aminopropylcarbamate
Compound Name Substituent/Modification Similarity Score Key Properties/Applications Reference
Tert-Butyl (3-aminopropyl)carbamate hydrochloride Protonated amine (HCl salt) 1.00 Enhanced aqueous solubility
Tert-Butyl (3-(methylamino)propyl)carbamate Methylamino group 0.97 Altered nucleophilicity
Di-tert-butyl propane-1,3-diyldicarbamate Dual Boc-protected diamine 0.97 Crosslinking agent in polymers
Tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioamide (C=S) group Metal coordination applications
Benzyloxycarbonyl derivative () Benzyloxycarbonyl addition Peptide synthesis intermediate
Key Observations:
  • Hydrochloride Salt (Similarity 1.00) : The hydrochloride derivative exhibits improved solubility in polar solvents compared to the free base, making it preferable for reactions requiring aqueous conditions .
  • Benzyloxycarbonyl Hybrid () : This derivative demonstrates dual protecting-group strategies, enabling sequential deprotection in multistep syntheses .

Reactivity and Stability

  • Sulfonylation Efficiency: Tert-butyl 3-aminopropylcarbamate reacts efficiently with tosyl chloride (95% yield), whereas bulkier analogs (e.g., di-tert-butyl derivatives) may show reduced reactivity due to steric hindrance .
  • Acid Sensitivity: The Boc group is cleaved under mild acidic conditions (e.g., TFA), whereas benzyloxycarbonyl (Cbz) groups require hydrogenolysis, highlighting differential stability .

Physical and Spectroscopic Properties

  • Melting Points : The tosylated derivative melts at 112°C , while the hydrochloride salt likely has a higher mp due to ionic interactions.
  • IR Signatures : Carbamate C=O stretches appear near 1687 cm⁻¹, while thioamide C=S absorbs at ~1251 cm⁻¹ .

Biological Activity

Tert-butyl 3-aminopropyl(isopropyl)carbamate, with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Tert-butyl group : Serves as a protecting group for reactive functionalities.
  • 3-aminopropyl chain : Associated with significant biological activity, particularly against cancer cell lines.
  • Isopropyl group : Enhances solubility and bioavailability.

This combination of functional groups allows for versatile applications in biological systems, particularly in drug design.

This compound is involved in several biochemical pathways:

  • Synthesis of Spermidine Analogues : The compound facilitates the synthesis of spermidine analogues, which are crucial for cellular growth and differentiation.
  • Enzyme Interactions : It binds to enzymes such as N-Boc-1,3-propanediamine, influencing various cellular processes including gene expression and metabolism.
  • Cellular Effects : Observations indicate that this compound can modulate cell signaling pathways, potentially impacting cancer cell proliferation.

Anticancer Potential

Research indicates that this compound exhibits notable activity against specific cancer cell lines. The presence of the 3-aminopropyl group is particularly significant, as it is commonly found in many anticancer drugs. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule polymerization and induction of methuosis (a form of cell death characterized by vacuole formation) .

Summary of Research Findings

StudyFindings
Demonstrated involvement in the synthesis of spermidine analogues; impacts cellular metabolism.
Noted significant anticancer activity; potential to enhance solubility and bioavailability.
Highlighted interactions with cancer cells, suggesting therapeutic applications in oncology.

Case Studies

  • Cell Viability Assays : In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines. For example, one study observed a dose-dependent reduction in cell proliferation at concentrations as low as 0.6 μM.
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound affects microtubule dynamics, leading to mitotic arrest in treated cells. This was evidenced by significant changes in tubulin polymerization patterns following treatment .

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl 3-aminopropyl(isopropyl)carbamate under varying reaction conditions?

Methodological Answer:

  • Optimize coupling reactions by adjusting reaction time and temperature. For example, refluxing in tetrahydrofuran (THF) with DIEA (N,N-diisopropylethylamine) for 60 hours improved yields in similar carbamate syntheses .
  • Use stoichiometric ratios of intermediates (e.g., 1:1 molar ratio of amine and carbonyl precursors) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC (e.g., UV detection at 254 nm, purity ≥95%) .

Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify backbone connectivity. Key signals include tert-butyl protons (~1.45 ppm, singlet) and carbamate carbonyl carbons (~155-160 ppm) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H]+: calcd 349.1520, found 349.1525) .
  • HPLC : Assess purity using reverse-phase chromatography (e.g., tR = 6.23 min) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep at room temperature in airtight containers, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Separate stereoisomers using chiral stationary phases (e.g., polysaccharide-based columns) .
  • Stereoselective Catalysis : Employ enantiopure catalysts (e.g., tert-butylsulfinamide derivatives) to direct asymmetric synthesis .
  • Circular Dichroism (CD) : Verify optical activity to confirm enantiomeric excess .

Q. What isotopic labeling strategies are effective for quantifying this compound in biological matrices?

Methodological Answer:

  • Deuterium Labeling : Synthesize isotopologues (e.g., D2, D4, D6) via reactions with deuterated diaminopropane. Purify using pH-adjusted liquid-liquid extraction (e.g., DCM washes at pH 3) .
  • Mass Spectrometry Detection : Use MRM (Multiple Reaction Monitoring) modes in LC-MS/MS for trace quantification in urine or plasma .

Q. How should researchers resolve discrepancies in reported 13C^{13}C13C NMR chemical shifts for this compound?

Methodological Answer:

  • Solvent Calibration : Replicate experiments in standardized solvents (e.g., CDCl3) and reference internal standards (e.g., TMS at 0 ppm) .
  • Quantum Mechanical Calculations : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What methodologies enable the incorporation of this compound into macrocyclic kinase inhibitors?

Methodological Answer:

  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the carbamate to pyrazole or pyrimidine scaffolds .
  • Solid-Phase Synthesis : Immobilize intermediates on resin for stepwise macrocyclization (e.g., Rink amide resin) .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with less bulky analogs (e.g., methyl carbamates) under SN2 conditions .
  • X-ray Crystallography : Analyze crystal structures to assess steric hindrance at the carbamate nitrogen .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Tert-butyl 3-aminopropyl(isopropyl)carbamate
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Tert-butyl 3-aminopropyl(isopropyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.